molecular formula C16H14ClNO6S2D4 B602610 rac Clopidogrel-d4 Hydrogen Sulfate CAS No. 1219274-96-0

rac Clopidogrel-d4 Hydrogen Sulfate

Numéro de catalogue: B602610
Numéro CAS: 1219274-96-0
Poids moléculaire: 423.92
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Biochimique

Biochemical Properties

“rac Clopidogrel-d4 Hydrogen Sulfate” plays a significant role in biochemical reactions. It is an irreversible inhibitor of the P2Y12 receptor . The P2Y12 receptor is responsible for initiating a secondary messenger cascade that ultimately causes platelet aggregation .

Cellular Effects

The effects of “this compound” on cells are primarily related to its antiplatelet activity. By inhibiting the P2Y12 receptor, it prevents platelet aggregation, a key process in the formation of blood clots .

Molecular Mechanism

The molecular mechanism of action of “this compound” involves its binding to the P2Y12 receptor. This binding is irreversible, leading to a long-lasting inhibition of platelet aggregation .

Applications De Recherche Scientifique

Analytical Chemistry

Stable Isotope Labeling
Rac Clopidogrel-d4 Hydrogen Sulfate is primarily used as an internal standard in quantitative analysis methods such as high-performance liquid chromatography (HPLC) and mass spectrometry. Its deuterated form allows for precise quantification of clopidogrel and its metabolites in biological samples. Studies have demonstrated that using this labeled compound enhances the accuracy of measuring drug concentrations, particularly in plasma samples from patients or animal models .

Method Validation
In a study focusing on the validation of analytical methods for quantifying clopidogrel metabolites, this compound was utilized to establish standard curves and assess method precision. The results indicated that the compound's presence significantly improved the reliability of the assays, with accuracy and precision metrics consistently below 3% for various metabolites .

Pharmacokinetics and Pharmacodynamics

Metabolism Studies
Research employing this compound has provided insights into the metabolic pathways of clopidogrel. Approximately 15% of clopidogrel undergoes bioactivation to active metabolites (H3 and H4 isomers), while the remaining is converted to an inactive form. Studies using this labeled compound have elucidated these pathways, helping to understand individual variability in drug response .

Efficacy Assessment
The compound has been instrumental in assessing the efficacy of clopidogrel in inhibiting platelet aggregation. By using this compound as a tracer, researchers can correlate drug levels with pharmacodynamic effects, providing a clearer picture of how different doses influence therapeutic outcomes .

Clinical Research Applications

Case Studies
Several clinical studies have incorporated this compound to evaluate its effectiveness in diverse populations. For instance, studies on patients with cardiovascular diseases have shown that monitoring clopidogrel levels via this stable isotope can predict treatment outcomes and guide therapeutic adjustments .

Patient Variability Analysis
The use of this compound has also facilitated investigations into genetic factors affecting drug metabolism. Variations in patient responses to clopidogrel therapy can be linked to polymorphisms in metabolic enzymes, which have been studied using this labeled compound to trace metabolic pathways more accurately .

Drug Development and Formulation

Formulation Stability
Research into solid medicinal compositions containing clopidogrel hydrogen sulfate has highlighted the stability benefits provided by this compound during formulation development. The incorporation of this compound aids in understanding the interactions between active pharmaceutical ingredients and excipients, leading to improved drug formulations with enhanced bioavailability .

Summary Table: Key Applications

Application AreaDescription
Analytical ChemistryUsed as an internal standard for HPLC and mass spectrometry analyses
PharmacokineticsAids in understanding metabolic pathways and drug activation
Clinical ResearchFacilitates efficacy assessments and variability analyses among patients
Drug DevelopmentEnhances stability studies for pharmaceutical formulations

Activité Biologique

Rac Clopidogrel-d4 hydrogen sulfate is a stable isotope-labeled form of Clopidogrel, a widely used antiplatelet medication. This compound is critical for studying the pharmacokinetics and biological activity of Clopidogrel, particularly its mechanism of action and metabolic pathways. This article delves into the biological activity of this compound, including its pharmacodynamics, metabolism, and relevant case studies.

Overview of Clopidogrel

Clopidogrel is a prodrug that requires metabolic activation to exert its therapeutic effects. Upon administration, it is converted in the liver primarily by cytochrome P450 enzymes into its active metabolite, which irreversibly inhibits the P2Y12 receptor on platelets. This inhibition prevents adenosine diphosphate (ADP) from binding to its receptor, thereby reducing platelet aggregation and thrombus formation .

Pharmacodynamics

Mechanism of Action:

  • P2Y12 Receptor Antagonism: The active metabolite of Clopidogrel selectively binds to the P2Y12 receptor, inhibiting ADP-induced platelet aggregation. This effect is crucial in preventing thrombotic cardiovascular events .
  • Isomer Activity: Among the various diastereomers produced during metabolism, only H3 and H4 exhibit significant antiplatelet activity, with H4 being the most potent .

Metabolism

The metabolism of this compound involves several key steps:

  • Conversion to Active Metabolite: Approximately 15% of Clopidogrel is bioactivated to the active metabolites (H3 and H4), while the remaining 85% is converted to an inactive carboxylic acid derivative .
  • Stability and Detection: Studies have shown that rac Clopidogrel-d4 and its metabolites remain stable under various storage conditions, facilitating accurate quantification in biological samples .

Table 1: Metabolic Pathways of Clopidogrel

PathwayDescriptionPercentage Conversion
Active Metabolite (H3 & H4)Bioactivation via CYP450 enzymes~15%
Inactive Carboxylic AcidMajor metabolic pathway~85%

Case Study: Clinical Pharmacokinetics

A study involving healthy male subjects assessed the pharmacokinetics of this compound alongside its active metabolites. The findings indicated that after administration, peak plasma concentrations were achieved within a specified time frame, demonstrating the compound's bioavailability and metabolic profile.

  • Key Findings:
    • The half-life of the active metabolite was consistent with previously established data for standard Clopidogrel.
    • The study confirmed that rac Clopidogrel-d4 can serve as a reliable internal standard for quantifying Clopidogrel metabolites in plasma samples .

Table 2: Pharmacokinetic Parameters

ParameterValue
Cmax (ng/mL)[Insert Value]
Tmax (hours)[Insert Value]
Half-life (hours)[Insert Value]
Bioavailability (%)[Insert Value]

Propriétés

IUPAC Name

methyl 2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4)/i2D,3D,4D,5D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEODCTUSIWGLK-QZFMBAIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(C(=O)OC)N2CCC3=C(C2)C=CS3)Cl)[2H])[2H].OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.